N-7-(2-(ニトロフェニルジチオ)エチル)ミトマイシンC
概要
説明
Synthesis Analysis
The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves introducing a mercaptoethyl group at the 7-N position of mitomycin C, leading to the formation of dithiodiethylenedimitomycin C. This compound showed excellent antitumor activity against various cancers in mice, highlighting the importance of the 7-N side chain modification for enhanced activity (Kono et al., 1989).
Molecular Structure Analysis
The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is characterized by the presence of a nitrophenyldithioethyl group at the N-7 position. This modification plays a crucial role in its biological activity, as it affects the compound's ability to interact with DNA and other cellular targets. The structural characterization of mitomycin derivatives, including modifications at the 7-O position, provides insights into the biochemical mechanisms underlying their antitumor effects (Singh et al., 2011).
Chemical Reactions and Properties
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes reductive metabolism, leading to the formation of active alkylating agents that interact with DNA. This activation process, facilitated by enzymes such as mitomycin-7-O-methyltransferase, is essential for the compound's cytotoxicity. The chemical reactions involved in this process highlight the compound's potential as a potent antitumor agent (Tomasz & Lipman, 1981).
Physical Properties Analysis
The physical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, such as solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Although specific studies on these properties were not directly identified, the compound's water solubility and interaction with serum proteins are significant for its activation and cellular uptake. These properties influence the drug's distribution, metabolism, and excretion, impacting its overall antitumor activity (Masters et al., 1997).
Chemical Properties Analysis
The chemical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, including its reactivity and interaction with biological molecules, play a critical role in its mechanism of action. The compound's ability to form covalent adducts with DNA under specific conditions is a key aspect of its cytotoxicity. The elucidation of these interactions provides valuable insights into the design of more effective mitomycin C derivatives with improved therapeutic profiles (Tomasz et al., 1987).
科学的研究の応用
抗腫瘍活性
“N-7-(2-(ニトロフェニルジチオ)エチル)ミトマイシンC”は、BMY-25067としても知られており、顕著な抗腫瘍活性を示しています。 マウスにおける腹水性P388およびL1210白血病、ならびにM109肺癌に対して、ミトマイシンC(MMC)と同等の腫瘍抑制効果があることが判明しました . 腫瘍と薬剤の両方を腹腔内投与した場合、B16メラノーマに対して優れた活性を示し、高い治癒率を示しました .
ミトマイシンCに対する優位性
BMY-25067は、特に皮下移植されたB16メラノーマに対して、静脈内治療においてMMCと比較して優れた活性を示しています . この活性は、腫瘍移植後1日目に治療を開始した場合、または腫瘍移植後9日目まで遅らせて治療を開始した場合に観察されました .
MMC耐性株に対する活性
BMY-25067は、MMCに対して部分的に耐性を持つL1210株に対してはわずかな活性を示しましたが、MMCに対して完全に耐性を持つP388株に対しては活性を示しませんでした .
血液学的毒性の軽減
マウスにおけるそれぞれの最大非致死量では、BMY-25067はMMCよりも好中球減少が少なかった . これは、血小板への化合物の影響についても調査されたフェレットで確認されました .
血小板への影響が少ない
BMY-25067は、MMCよりも血小板への影響がはるかに少ないように見えました . BMY-25067:MMCの投与量比が2:1の場合、BMY-25067の最低値は3.8×10^5血小板/cmmでしたが、MMCの最低値は7×10^4血小板/cmmでした .
臨床応用の可能性
治療部位から隔てられた固形腫瘍に対する優れた抗腫瘍効果と、血液学的毒性の軽減という初期の証拠は、BMY-25067が臨床試験に値する候補薬であることを示唆しています
作用機序
Target of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is an analogue of mitomycin C . Mitomycin C is an antineoplastic antibiotic that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity is unique among antibiotics and has led to its use in the treatment of various cancers .
Mode of Action
The compound works as an alkylating agent, inhibiting DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix . This cross-linking prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and RNA transcription. As a result, the compound inhibits cell division and growth.
Biochemical Pathways
Mitomycin C is known to inhibit DNA synthesis, and at higher concentrations, RNA and protein synthesis . This can lead to cell cycle arrest and apoptosis, or programmed cell death.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has been shown to be active against a range of tumor cell lines and xenografts, including those resistant to mitomycin C . This suggests that it may have potential as a chemotherapeutic agent, particularly for cancers that have become resistant to other treatments.
Action Environment
The action of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C may be influenced by various environmental factors. For example, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals. It is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols
Safety and Hazards
将来の方向性
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .
特性
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJOCJUBZZAMN-USYHLRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241743 | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95056-36-3 | |
Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-181174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。